molecular formula C11H17NO B12971337 (S)-1-(4-Methoxyphenyl)butan-1-amine

(S)-1-(4-Methoxyphenyl)butan-1-amine

Cat. No.: B12971337
M. Wt: 179.26 g/mol
InChI Key: YFIJHKACBGRMFQ-NSHDSACASA-N
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Description

(S)-1-(4-Methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a methoxyphenyl group attached to a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing a palladium or platinum catalyst to achieve selective reduction.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(S)-1-(4-Methoxyphenyl)butan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxyphenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    4-Methoxyphenylacetonitrile: A precursor in the synthesis of (S)-1-(4-Methoxyphenyl)butan-1-amine.

    4-Methoxyphenylbutan-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other related compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1

InChI Key

YFIJHKACBGRMFQ-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)OC)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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